

Application Notes and Protocols: Lipoamide-PEG11-Maleimide Functionalization of Gold Nanoparticles

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Compound of Interest

Compound Name: *Lipoamide-PEG11-Mal*

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These application notes provide a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with **Lipoamide-PEG11-Maleimide** (Lipo-PEG11-Mal). This bifunctional linker allows for the stable anchoring of the molecule to the gold surface via the lipoamide group, while the terminal maleimide group enables covalent conjugation of thiol-containing biomolecules such as peptides, proteins, and oligonucleotides. This methodology is crucial for the development of targeted drug delivery systems, diagnostic biosensors, and advanced imaging agents.

Introduction

The unique optical and physical properties of gold nanoparticles have made them a versatile platform in nanomedicine. Surface functionalization is key to their application, enabling biocompatibility, stability, and specific targeting. The **Lipoamide-PEG11-Maleimide** linker offers a robust and efficient method for creating highly stable and functional AuNPs. The lipoamide group, with its dithiolane ring, forms multiple strong dative bonds with the gold surface, providing superior stability compared to single thiol anchors. The polyethylene glycol (PEG) spacer enhances colloidal stability and reduces non-specific protein adsorption, while the maleimide group provides a highly selective reaction site for covalent attachment of thiol-containing ligands.^[1]

Data Presentation

Successful functionalization of gold nanoparticles with Lipo-PEG11-Mal and subsequent biomolecule conjugation can be monitored by changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from characterization studies.

Table 1: Physicochemical Characterization of Gold Nanoparticles.

Nanoparticle Type	Core Diameter (TEM)	Hydrodynamic Diameter (DLS)	Zeta Potential
Citrate-Stabilized AuNPs	13.3 ± 0.6 nm	~15 nm	-39.7 ± 0.7 mV
Lipo-PEG11-Mal Functionalized AuNPs	Not significantly changed	Increase of ~8-23 nm (depending on PEG length)	Near neutral ($\sim -8 \pm 2$ mV)
Biomolecule-Conjugated AuNPs	Not significantly changed	Further increase dependent on biomolecule size	Variable, dependent on biomolecule charge

Note: The hydrodynamic diameter and zeta potential are key indicators of successful surface modification. The increase in hydrodynamic diameter confirms the presence of the PEG linker and conjugated biomolecule, while the shift in zeta potential towards neutral indicates the shielding of the original surface charge by the PEG layer.

Table 2: Functionalization and Conjugation Efficiency.

Parameter	Method	Typical Efficiency
Maleimide Group Quantification	Ellman's Assay (indirectly)	~0.5 maleimide groups/nm ²
Ligand Conjugation Efficiency	Spectrophotometry, qPAINT	20-50% (highly dependent on ligand and reaction conditions)

Note: The number of available maleimide groups and the final conjugation efficiency can be influenced by factors such as steric hindrance and reaction conditions.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with Lipoamide-PEG11-Maleimide

This protocol describes the ligand exchange process to coat citrate-stabilized gold nanoparticles with Lipo-PEG11-Mal.

Materials:

- Citrate-stabilized gold nanoparticles (e.g., 20 nm) in aqueous solution
- **Lipoamide-PEG11-Maleimide** (Lipo-PEG11-Mal)
- Sodium phosphate buffer (5 mM, pH 7.4)
- Sodium hydroxide (NaOH) solution (for pH adjustment)
- Human Serum Albumin (HSA) solution (0.5% w/v in water)
- Microcentrifuge
- UV-Vis Spectrophotometer
- Dynamic Light Scattering (DLS) instrument

Procedure:

- pH Adjustment of AuNPs: Adjust the pH of the colloidal gold solution to approximately 7.5 using sodium hydroxide.
- Ligand Addition: To 1 mL of the pH-adjusted gold nanoparticle solution, add a solution of **Lipoamide-PEG11-Maleimide** in 5 mM sodium phosphate buffer (pH 7.4). The final concentration of the linker should be optimized, but a starting point is a 10-20 fold molar excess relative to the nanoparticles.

- Incubation: Incubate the mixture at room temperature for 2 hours with gentle shaking.
- Surface Passivation: To saturate the gold nanoparticle surface and prevent aggregation, add 0.5% HSA solution in aliquots (e.g., 4 x 25 μ L aliquots every 2 minutes). Incubate for an additional 10 minutes at room temperature.[4]
- Purification: Centrifuge the solution to pellet the functionalized nanoparticles (e.g., 13,000 x g for 15 minutes). Carefully remove the supernatant containing excess linker and HSA.
- Resuspension: Resuspend the nanoparticle pellet in a suitable buffer, such as 5 mM sodium phosphate buffer (pH 7.33) containing 0.05% HSA.
- Characterization: Characterize the Lipo-PEG11-Mal functionalized AuNPs using UV-Vis spectroscopy to check for aggregation (a significant red-shift or broadening of the surface plasmon resonance peak indicates aggregation) and DLS to measure the increase in hydrodynamic diameter and the change in zeta potential.

Protocol 2: Conjugation of a Thiolated Peptide to Lipo-PEG11-Mal Functionalized AuNPs

This protocol details the conjugation of a cysteine-containing peptide to the maleimide-functionalized gold nanoparticles.

Materials:

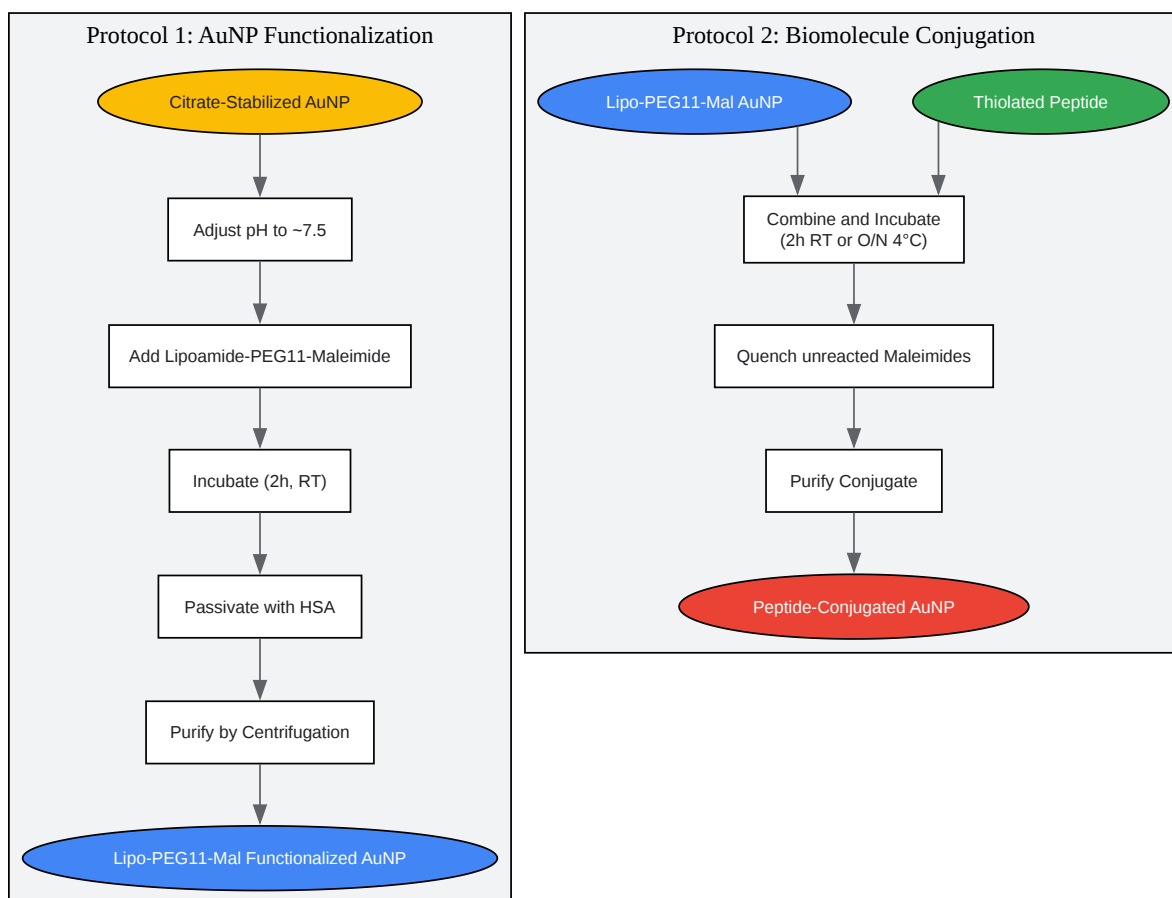
- Lipo-PEG11-Mal functionalized AuNPs (from Protocol 1)
- Thiolated peptide (e.g., a peptide with a terminal cysteine residue)
- Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)
- Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
- Purification system (e.g., size exclusion chromatography or centrifugation)

Procedure:

- **Peptide Preparation (Optional):** If the peptide may have formed disulfide bonds, dissolve it in degassed reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature to reduce the disulfide bonds.
- **Conjugation Reaction:** Add the thiolated peptide solution to the Lipo-PEG11-Mal functionalized AuNPs. A 10-20 fold molar excess of the peptide to the available maleimide groups is a common starting point.
- **Incubation:** Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in a low-light environment to prevent photobleaching if the peptide is fluorescently labeled.
- **Quenching:** Add a quenching solution (e.g., L-cysteine) to a final concentration of ~1 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
- **Purification:** Purify the peptide-conjugated AuNPs from excess peptide and quenching reagent. This can be achieved through repeated centrifugation and resuspension or by using size exclusion chromatography.
- **Characterization:** Characterize the final conjugate to confirm successful conjugation. This can include DLS to measure the further increase in hydrodynamic diameter, and functional assays to verify the biological activity of the conjugated peptide.

Visualizations

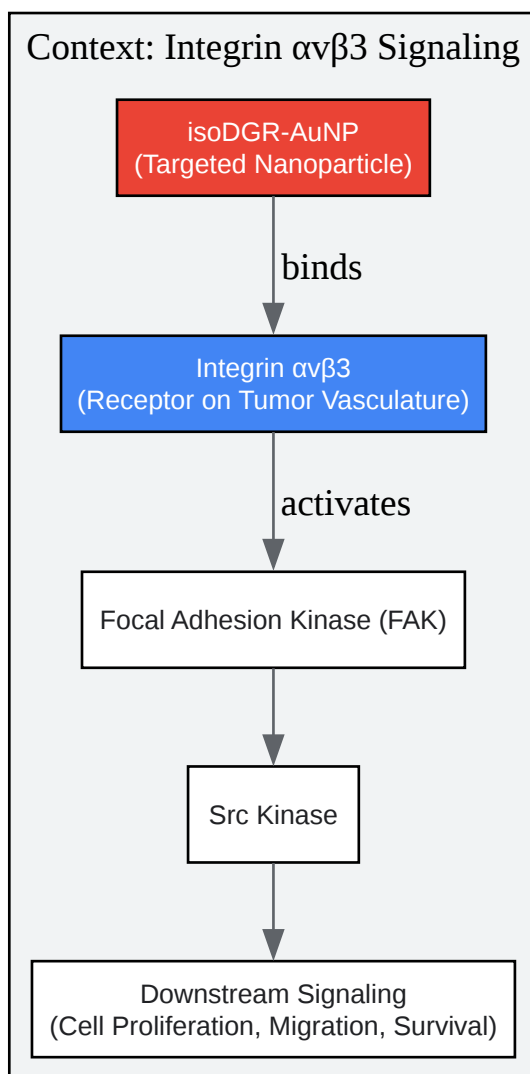
Below are diagrams illustrating the key processes described in these application notes.



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Caption: Experimental workflow for the functionalization and conjugation of gold nanoparticles.

Caption: Structure of a biomolecule-conjugated gold nanoparticle.



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Caption: Simplified signaling context for $\alpha\beta3$ integrin-targeted nanoparticles.

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